An In-depth Technical Guide to the Physicochemical Properties of 3,3,5,5-Tetramethyloxolan-2-one
An In-depth Technical Guide to the Physicochemical Properties of 3,3,5,5-Tetramethyloxolan-2-one
Abstract: This document provides a comprehensive scientific overview of 3,3,5,5-tetramethyloxolan-2-one, a unique and sterically hindered γ-lactone. Due to the compound's novelty, extensive experimental data is not widely published. Therefore, this guide employs a predictive approach, grounding its analysis in the well-documented properties of its parent compound, γ-butyrolactone (GBL), and related substituted oxolanes.[1][2] We will explore predicted physical properties, spectroscopic signatures, chemical reactivity, and potential applications, particularly for professionals in drug discovery and chemical research. The methodologies described herein are designed to serve as a robust framework for the empirical validation of this compound.
Molecular Structure and Identification
3,3,5,5-Tetramethyloxolan-2-one, also known as 3,3,5,5-tetramethyl-γ-butyrolactone, belongs to the family of lactones, which are cyclic esters.[3][4] Specifically, it is a five-membered ring containing an ester group, with two geminal dimethyl groups at the C3 and C5 positions. This high degree of substitution is expected to impart significant steric hindrance and conformational rigidity, influencing its physical and chemical behavior.
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IUPAC Name: 3,3,5,5-Tetramethyloxolan-2-one
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Molecular Formula: C₈H₁₄O₂
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Molecular Weight: 142.19 g/mol
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CAS Number: Not assigned or readily available in public databases.
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Core Structure: γ-Butyrolactone (Oxolan-2-one)[5]
Caption: Proposed synthesis via Baeyer-Villiger oxidation.
Expected Reactions
Like its parent, GBL, the lactone is susceptible to nucleophilic attack at the carbonyl carbon. [4][6]
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Hydrolysis:
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Base-catalyzed: Rapid and irreversible hydrolysis with a base (e.g., NaOH) will open the ring to form the sodium salt of 4-hydroxy-2,2,4,4-tetramethylpentanoic acid.
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Acid-catalyzed: Under acidic conditions, the lactone will exist in equilibrium with its corresponding open-chain hydroxy acid.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the ester to yield 2,2,4,4-tetramethylpentane-1,4-diol.
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Reaction with Organometallics: Grignard reagents or organolithiums will attack the carbonyl group. Due to the ester nature, a double addition is expected (after initial ring-opening) to yield a diol.
The gem-dimethyl groups at the C3 and C5 positions will sterically hinder the approach of nucleophiles, likely slowing the rates of these reactions compared to unsubstituted GBL.
Safety and Handling
No specific toxicology data exists for 3,3,5,5-tetramethyloxolan-2-one. Therefore, it must be handled with the assumption that it presents hazards similar to or greater than other lactones.
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General Precautions: Handle in a well-ventilated area or chemical fume hood. [6]* Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.
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Hazards of γ-Butyrolactone (for reference): GBL is classified as causing serious eye damage and may cause respiratory irritation. [5]It is crucial to avoid contact with skin and eyes and to prevent inhalation.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents. [7]
Potential Applications in Drug Development
While speculative, the unique structure of 3,3,5,5-tetramethyloxolan-2-one offers intriguing possibilities for medicinal chemistry and drug development.
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Metabolically Stable Scaffolds: The gem-dimethyl groups are a classic motif used in drug design to block sites of metabolic oxidation. This can increase the half-life and bioavailability of a drug candidate.
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Conformationally Rigid Linkers: The sterically hindered ring can be used as a rigid linker to hold two pharmacophoric elements in a specific spatial orientation, which is critical for optimizing binding to a biological target.
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Lipophilic Building Blocks: The tetramethyl substitution imparts significant lipophilicity, which can be leveraged to improve a molecule's ability to cross cellular membranes. The lactone itself can serve as a handle for further chemical elaboration. [8][9]
Experimental Protocols for Characterization
The following protocols are designed to provide a framework for the initial characterization of a synthesized sample of 3,3,5,5-tetramethyloxolan-2-one.
Protocol 7.1: NMR Spectroscopic Analysis
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Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into an NMR tube.
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Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆). [10]Ensure the sample is fully dissolved.
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¹H NMR Acquisition:
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Acquire a standard ¹H spectrum.
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Validation: Confirm the presence of two singlets. Integrate the signals and verify that the ratio is approximately 1:6 (or 2:12).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Validation: Confirm the presence of five distinct signals. Compare their chemical shifts to the predicted regions, paying special attention to the downfield carbonyl signal (>170 ppm).
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(Optional) Run a DEPT-135 experiment to confirm the assignment of the CH₂ carbon (positive signal) and the CH₃ carbons (positive signal), while the quaternary and carbonyl carbons will be absent.
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Protocol 7.2: Infrared (IR) Spectroscopic Analysis
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Sample Preparation:
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If Liquid: Place one drop of the neat liquid onto the crystal of an ATR-FTIR spectrometer.
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If Solid: Place a small amount of the solid onto the ATR crystal and apply pressure to ensure good contact.
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Spectrum Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
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Data Analysis:
Caption: A standard workflow for the structural validation of a novel compound.
Conclusion
3,3,5,5-Tetramethyloxolan-2-one represents a fascinating chemical entity whose properties are shaped by the interplay of its core lactone functionality and its unique tetramethyl substitution pattern. Based on established chemical principles, it is predicted to be a lipophilic, colorless substance with highly diagnostic spectroscopic features. Its sterically hindered nature likely reduces its reactivity compared to simpler lactones but also endows it with metabolic stability and conformational rigidity, making it a potentially valuable building block for materials science and drug discovery. The predictive analyses and experimental protocols detailed in this guide provide a comprehensive foundation for future empirical investigation and validation of this compound.
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